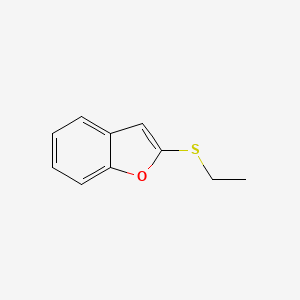

Benzofuran, 2-(ethylthio)-

Description

Contextualization of Benzofuran (B130515) Scaffolds in Organic Synthesis and Functional Materials

The benzofuran scaffold, a heterocyclic system consisting of a furan (B31954) ring fused to a benzene (B151609) ring, is a privileged structure in organic chemistry. jocpr.comnih.gov First synthesized by Perkin in 1870, this moiety is integral to a vast number of natural products and synthetic compounds. jocpr.comnih.gov The inherent aromaticity and structural rigidity of the benzofuran core make it a versatile building block in organic synthesis, lending itself to a wide array of chemical transformations. jocpr.commdpi.com Its derivatives are foundational to the development of pharmaceuticals, agrochemicals, and polymers. nih.govlbp.world

In the realm of functional materials, benzofuran derivatives have demonstrated significant potential. For instance, certain substituted benzofurans are utilized in the creation of organic field-effect transistors (OFETs) and organic photovoltaics. nih.gov Their electroluminescent properties have also been harnessed for applications such as the imaging of beta-amyloid plaques, which are associated with Alzheimer's disease. researchgate.net The ability to tune the electronic and photophysical properties of the benzofuran system through substitution at various positions makes it a highly attractive scaffold for the design of advanced materials.

Significance of Organosulfur Heterocycles in Medicinal and Materials Chemistry Contexts (General Discussion, No Clinical Data)

Organosulfur compounds, particularly those incorporated into heterocyclic systems, hold a position of prominence in both medicinal and materials chemistry. The inclusion of a sulfur atom within a heterocyclic ring can profoundly influence the molecule's stereoelectronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. ontosight.ai Sulfur-containing heterocycles are integral components of numerous pharmacologically active molecules. ontosight.ai

In materials science, the presence of sulfur can impart unique characteristics. For example, sulfur-containing polymers and organic materials can exhibit enhanced thermal stability and desirable optical and electronic properties. The ability of sulfur to participate in various bonding arrangements and its potential for redox activity contribute to the diverse applications of these heterocycles in the development of novel materials.

Historical Development and Initial Syntheses of Benzofuran, 2-(ethylthio)-

The synthesis of the parent benzofuran ring was first reported by Perkin in 1870 from coumarin. jocpr.com Since then, a multitude of methods for the synthesis of substituted benzofurans have been developed, including intramolecular cyclizations, transition-metal-catalyzed reactions, and rearrangements. jocpr.commdpi.com

The specific historical development of synthetic routes leading directly to 2-thio-substituted benzofurans has evolved significantly. Early methods for creating 2-substituted benzofurans often involved multi-step sequences. jocpr.com More recent advancements have focused on developing more efficient and direct methodologies.

A notable and recent development in the synthesis of 2-(ethylthio)benzofurans was reported in 2023. Researchers described a novel method for synthesizing various 3-substituted-2-(ethylthio)benzo[b]furans. nih.gov This approach involves the reaction of phenols with alkynyl sulfoxides, activated by an acid anhydride (B1165640). Specifically, the reaction of phenol (B47542) with 1-(ethylthio)hex-1-yne 1-oxide in the presence of trifluoroacetic anhydride (TFAA) in dichloromethane (B109758) yielded 3-butyl-2-(ethylthio)benzo[b]furan in excellent yield. nih.gov This method represents a significant advancement due to its efficiency and the ready availability of the starting materials. nih.gov

Table 1: Synthesis of 3-butyl-2-(ethylthio)benzo[b]furan (3a) from Phenol (1a) and Alkynyl Sulfoxide (B87167) (2a) nih.gov

| Entry | Activator | Base | Solvent | Yield (%) |

| 1 | Acetic Anhydride | - | CH2Cl2 | 0 |

| 2 | Triflic Anhydride (Tf2O) | - | CH2Cl2 | 41 |

| 3 | Triflic Anhydride (Tf2O) | 2,6-di(tert-butyl)pyridine | CH2Cl2 | 68 |

| 4 | Trifluoroacetic Anhydride (TFAA) | - | CH2Cl2 | 96 |

| 5 | Trifluoroacetic Anhydride (TFAA) | - | CH2Cl2 | 95 (1 mmol scale) |

Current Research Landscape and Key Academic Foci for Benzofuran, 2-(ethylthio)-

The current research landscape for Benzofuran, 2-(ethylthio)- and its derivatives is primarily centered on the development of novel and efficient synthetic methodologies. The work by Yoshida and colleagues has been pivotal in this area. Following their 2023 publication, the same research group published a study in 2024 on a migrative benzofuran synthesis. rsc.orgrsc.org This method allows for the synthesis of highly substituted benzofurans, including those bearing an ethylthio group at the 2-position, through a charge-accelerated acs.orgacs.org-sigmatropic rearrangement and subsequent substituent migration. rsc.orgrsc.org

For example, the selective synthesis of a benzofuran with an ethylthio group was achieved starting from 2-bromo-6-phenylphenol and an alkynyl sulfoxide. rsc.orgrsc.org This was followed by a Suzuki-Miyaura cross-coupling reaction, demonstrating the utility of the ethylthio-substituted benzofuran as a versatile intermediate for further functionalization. rsc.orgrsc.org This modular approach allows for the creation of diverse and complex benzofuran structures from readily available starting materials. rsc.orgrsc.org

The key academic focus, therefore, is on expanding the synthetic toolbox for accessing these complex heterocyclic systems. The ability to introduce the ethylthio group and subsequently modify the benzofuran scaffold opens up possibilities for creating libraries of compounds for screening in medicinal chemistry and for developing new functional materials. nih.gov While specific biological or material application studies for Benzofuran, 2-(ethylthio)- itself are not yet prominent in the literature, its synthesis is a critical first step towards such investigations. The ethylthio group itself can be a site for further chemical modification, adding to the compound's potential as a versatile synthetic intermediate. nih.gov

Table 2: Synthesis of Highly Substituted Benzofuran with an Ethylthio Group rsc.orgrsc.org

| Starting Materials | Reaction Sequence | Product |

| 2-bromo-6-phenylphenol, alkynyl sulfoxide | 1. Migrative benzofuran formation | Benzofuran with ethylthio group and bromo substituent |

| Benzofuran with ethylthio group and bromo substituent, arylboronic acid | 2. Suzuki–Miyaura cross-coupling | Multi-substituted benzofuran with ethylthio and aryl groups |

| Multi-substituted benzofuran with ethylthio and aryl groups, Grignard reagent | 3. Further arylation | Highly substituted benzofuran |

Scope and Methodological Approach of the Research Overview

This article provides a concise and focused overview of the chemical compound Benzofuran, 2-(ethylthio)-. The scope is strictly limited to the chemical and academic aspects of the compound as detailed in the preceding sections. The methodological approach involves the synthesis and analysis of information from peer-reviewed scientific literature, focusing on primary research articles that describe the synthesis and chemical context of the target molecule. The content explicitly excludes any clinical data, dosage information, or safety profiles, maintaining a professional and scientific tone. The information is structured to first contextualize the parent benzofuran scaffold and the significance of organosulfur heterocycles, followed by an examination of the known synthetic routes and current research directions for Benzofuran, 2-(ethylthio)-. The aim is to provide an authoritative and scientifically accurate summary based on the available research.

Structure

3D Structure

Properties

CAS No. |

172366-93-7 |

|---|---|

Molecular Formula |

C10H10OS |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

2-ethylsulfanyl-1-benzofuran |

InChI |

InChI=1S/C10H10OS/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7H,2H2,1H3 |

InChI Key |

HOJVIYBXEORQHM-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=CC2=CC=CC=C2O1 |

Origin of Product |

United States |

Synthetic Methodologies for Benzofuran, 2 Ethylthio and Its Analogues

Precursor Chemistry and Starting Materials for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring is the foundational step in the synthesis of Benzofuran, 2-(ethylthio)-. The two primary approaches involve forming the heterocyclic ring from appropriately substituted phenolic derivatives or through the cyclization of functionalized alkynes.

Cyclization Strategies Involving Substituted Phenolic Derivatives

The intramolecular cyclization of ortho-substituted phenols is a cornerstone of benzofuran synthesis. These methods leverage the nucleophilicity of the phenolic oxygen to form the crucial C-O bond of the furan (B31954) ring. A variety of precursors and catalytic systems have been developed for this purpose.

One prominent method is the palladium(II)-catalyzed oxidative cyclization of o-alkenylphenols. researchgate.net For instance, substituted o-allylphenol derivatives can undergo oxidative cyclization using a catalyst like PdCl2(C2H4)2 with an oxidant to yield 2-substituted benzofurans. st-andrews.ac.uk Another approach involves the acid-catalyzed dehydration of o-hydroxybenzyl ketones, which provides a direct route to the benzofuran scaffold. researchgate.net Furthermore, intramolecular cyclization can be achieved from acyloxy sulfone derivatives prepared from phenols, which cyclize upon deprotonation. nih.gov These strategies highlight the versatility of phenolic compounds as starting materials for the benzofuran core.

Table 1: Cyclization Strategies from Phenolic Precursors

| Strategy | Precursor Example | Catalyst / Reagents | Key Features |

| Oxidative Cyclization | o-Allylphenol | PdCl₂(C₂H₄)₂ / Benzoquinone | Forms the furan ring through C-O bond formation and oxidation. st-andrews.ac.uk |

| Acid-Catalyzed Dehydration | o-Hydroxybenzyl ketone | Strong Acid (e.g., H₂SO₄) | A classic method involving intramolecular condensation and water elimination. researchgate.net |

| FeCl₃-Mediated Cyclization | Electron-Rich Aryl Ketone | FeCl₃ | Involves direct oxidative aromatic C–O bond formation. st-andrews.ac.uk |

| Acyloxy Sulfone Cyclization | Phenol-derived Acyloxy Sulfone | LHMDS / Acid | Deprotonation induces cyclization, followed by dehydration. nih.gov |

Strategies for Introducing the Furan Ring via Alkyne Cyclizations

The use of alkyne precursors, particularly o-alkynylphenols, has become a powerful and flexible method for constructing the benzofuran ring, largely due to the advancements in transition-metal catalysis. st-andrews.ac.uk These reactions typically proceed via an intramolecular hydroalkoxylation or a related cycloisomerization mechanism.

A range of transition metals, including palladium, copper, gold, and platinum, have been shown to effectively catalyze the 5-exo-dig cyclization of o-alkynylphenols to form the benzofuran ring. st-andrews.ac.ukresearchgate.net For example, palladium nanoparticle catalysts have been developed for the intramolecular addition of phenols to alkynes. st-andrews.ac.uk Copper(I) iodide is often used in tandem with a palladium catalyst in Sonogashira coupling-cyclization reactions, where an o-halophenol is first coupled with a terminal alkyne, followed by in-situ cyclization to the benzofuran. researchgate.netyoutube.com Gold(I) catalysts are also highly effective for the cyclization of 2-alkynyl phenol (B47542) acetals. nih.gov A metal-free alternative involves using hypervalent iodine reagents to mediate the cyclization of ortho-hydroxystilbenes, which are precursors to 2-arylbenzofurans. researchgate.net

Table 2: Benzofuran Synthesis via Alkyne Cyclization

| Strategy | Precursor Example | Catalyst / Reagents | Key Features |

| Hydroalkoxylation | o-Alkynylphenol | In(III) halides or Pd nanoparticles | Direct intramolecular addition of the phenolic -OH across the alkyne. st-andrews.ac.ukresearchgate.net |

| Sonogashira Coupling / Cyclization | o-Iodophenol + Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Base | A one-pot sequence combining C-C bond formation with cyclization. researchgate.netkcl.ac.uk |

| Copper-Catalyzed Cyclization | o-Hydroxybenzaldehyde N-tosylhydrazone + Terminal Alkyne | CuBr | Forms the benzofuran ring via a coupling/cyclization cascade. st-andrews.ac.ukresearchgate.net |

| Gold-Catalyzed Cyclization | 2-Alkynylphenol Acetal | Au(I) catalyst | Efficient cyclization under mild conditions. nih.gov |

Installation of the Ethylthio Moiety: Direct Thioetherification and Related Reactions

Once the benzofuran core is synthesized, or by using a precursor already bearing a suitable functional group at the 2-position, the ethylthio group (-SCH₂CH₃) can be installed. The primary methods for this transformation involve the formation of a carbon-sulfur bond through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Approaches for C-S Bond Formation

Nucleophilic substitution is a fundamental strategy for forming C-S bonds. In the context of synthesizing Benzofuran, 2-(ethylthio)-, this typically involves the reaction of an electrophilic benzofuran species at the 2-position with a sulfur-based nucleophile. A common precursor for this reaction is a 2-halobenzofuran (e.g., 2-bromobenzofuran).

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where a strong nucleophile, such as sodium ethanethiolate (NaSEt), displaces the halide on the benzofuran ring. Thiols and their conjugate bases, thiolates, are excellent nucleophiles, making this a viable approach. youtube.comyoutube.com While SNAr reactions on electron-rich aromatic systems can be challenging, the reaction may be facilitated by the specific electronic properties of the benzofuran ring system or by using activated precursors. chemrxiv.org

Transition-Metal-Catalyzed Cross-Coupling for Thioether Synthesis

Transition-metal-catalyzed cross-coupling reactions have become the predominant method for forming C-S bonds in modern organic synthesis due to their high efficiency, functional group tolerance, and broad scope. researchgate.net These methods are highly applicable to the synthesis of Benzofuran, 2-(ethylthio)-.

The most common approaches are palladium-catalyzed Buchwald-Hartwig amination-type reactions and copper-catalyzed Ullmann-type couplings. researchgate.net In a typical palladium-catalyzed process, a 2-halobenzofuran is coupled with ethanethiol (B150549) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. rsc.org Modern catalysts supported by bulky biaryl monophosphine ligands have been shown to be exceptionally effective, often allowing the reaction to proceed under mild conditions, such as at room temperature, with soluble organic bases. nih.gov

Copper-catalyzed systems provide a cost-effective alternative to palladium. These reactions typically involve coupling a 2-halobenzofuran with ethanethiol using a copper(I) catalyst, often without the need for a specialized ligand. researchgate.net The choice between palladium and copper catalysis often depends on substrate compatibility and desired reaction conditions.

Table 3: Transition-Metal-Catalyzed C-S Bond Formation

| Coupling Type | Substrates | Catalyst / Ligand | Base | Key Features |

| Palladium-Catalyzed (Buchwald-Hartwig) | 2-Halobenzofuran + Ethanethiol | Pd source (e.g., Pd₂(dba)₃) / Monophosphine ligand | Organic or Inorganic Base | High efficiency and functional group tolerance; mild conditions possible. nih.gov |

| Copper-Catalyzed (Ullmann-type) | 2-Halobenzofuran + Ethanethiol | Cu(I) source (e.g., CuI) | Inorganic Base (e.g., K₂CO₃) | Cost-effective alternative to palladium; often ligand-free. researchgate.net |

Multi-Component Reactions in the Synthesis of Benzofuran, 2-(ethylthio)-

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular complexity. Several MCRs have been developed for the synthesis of highly substituted benzofurans.

Reactivity and Transformation Pathways of Benzofuran, 2 Ethylthio

Electrophilic Aromatic Substitution on the Benzofuran (B130515) Core

The benzofuran ring system is generally reactive towards electrophiles. researchgate.net The electron-donating nature of the oxygen atom activates the heterocyclic ring for electrophilic attack. Theoretical studies and experimental results indicate that the C3 position of the benzofuran ring is the most electron-rich and, therefore, the most common site for electrophilic substitution. stackexchange.compixel-online.net The presence of the 2-(ethylthio)- group, an activating group, is expected to further enhance the reactivity of the furan (B31954) ring, although its steric bulk might influence the regioselectivity of the incoming electrophile.

Halogenation of benzofurans can proceed via an addition-elimination mechanism, often forming an adduct between the halogen and the heteroaromatic compound, which then decomposes to yield the halogenated product. rsc.org For Benzofuran, 2-(ethylthio)-, bromination and chlorination are expected to introduce a halogen atom onto the benzofuran nucleus.

The primary site of halogenation is predicted to be the C3 position due to its higher nucleophilicity. pixel-online.net However, the reaction conditions can influence the outcome.

Table 1: Predicted Regioselectivity in Halogenation of Benzofuran, 2-(ethylthio)-

| Halogenating Agent | Expected Major Product | Reaction Conditions |

|---|---|---|

| Bromine (Br₂) in CS₂ | 3-Bromo-2-(ethylthio)benzofuran | Low temperature (-40 to -50 °C) rsc.org |

| N-Bromosuccinimide (NBS) | 3-Bromo-2-(ethylthio)benzofuran | Radical initiator, non-polar solvent |

This table is illustrative and based on general reactivity patterns of benzofuran derivatives.

Nitration, sulfonation, and acylation are classic electrophilic aromatic substitution reactions that can be performed on the benzofuran ring. The presence of the acid-sensitive furan ring requires careful selection of reaction conditions to avoid polymerization or degradation. core.ac.uk

Nitration: The nitration of benzofurans can be challenging due to the sensitivity of the ring to strong acids. researchgate.net Milder nitrating agents are often preferred. The reaction of Benzofuran, 2-(ethylthio)- with a nitrating agent is expected to yield the 3-nitro derivative as the major product.

Sulfonation: Direct sulfonation with concentrated sulfuric acid is often not feasible for benzofurans. Milder sulfonating agents, such as the sulfur trioxide-pyridine complex, are typically used to introduce a sulfonic acid group.

Acylation: Friedel-Crafts acylation can introduce an acyl group onto the benzofuran ring, typically at the C3 position. researchgate.net Lewis acids like tin(IV) chloride or zinc bromide are often used as catalysts. core.ac.uk The reaction of Benzofuran, 2-(ethylthio)- with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid would be expected to yield a 3-acyl-2-(ethylthio)benzofuran.

Table 2: Expected Products of Electrophilic Aromatic Substitution on Benzofuran, 2-(ethylthio)-

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride semanticscholar.org | 2-(Ethylthio)-3-nitrobenzofuran |

| Sulfonation | SO₃-Pyridine complex | 2-(Ethylthio)benzofuran-3-sulfonic acid |

This table is illustrative and based on established reactivity for the benzofuran scaffold.

Reactions Involving the Thioether Moiety

The ethylthio group at the C2 position offers a secondary site for chemical modification, independent of the aromatic core. These reactions primarily involve the sulfur atom.

The sulfur atom in the ethylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. researchgate.net The extent of oxidation can be controlled by the choice of oxidizing agent and the reaction conditions. organic-chemistry.orgmdpi.com Mild oxidizing agents, such as hydrogen peroxide in acetic acid, are often used for the selective oxidation of sulfides to sulfoxides. nih.gov Stronger oxidizing agents or more forcing conditions will lead to the formation of the sulfone. organic-chemistry.org

Table 3: Oxidation Products of Benzofuran, 2-(ethylthio)-

| Oxidizing Agent | Product |

|---|---|

| Hydrogen Peroxide (1 equiv.) | Benzofuran, 2-(ethylsulfinyl)- |

| m-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Benzofuran, 2-(ethylsulfinyl)- |

| Hydrogen Peroxide (>2 equiv.) | Benzofuran, 2-(ethylsulfonyl)- |

This table illustrates common oxidation reactions of thioethers.

The carbon-sulfur bond of the thioether can be cleaved through various chemical methods, a process known as desulfurization. mdpi.comrsc.org This reaction can be useful for removing the sulfur-containing group and introducing other functionalities. Reductive desulfurization, for instance using Raney nickel, would lead to the formation of 2-ethylbenzofuran. Oxidative cleavage is also a possibility under certain conditions. rsc.org The cleavage of C–S bonds is a significant area of research, with methods involving transition metals and metal-free conditions being developed. mdpi.comnih.gov

Ring-Opening and Ring-Closure Reactions of the Benzofuran System

The structural integrity of the benzofuran core in 2-(ethylthio)benzofuran is central to its chemical behavior. Understanding the pathways that lead to the formation (ring-closure) and cleavage (ring-opening) of this heterocyclic system is crucial for its synthesis and potential applications.

Ring-Closure Reactions

A significant method for the synthesis of 2-(ethylthio)benzofurans involves an interrupted Pummerer reaction. This reaction utilizes alkynyl sulfoxides and phenols to construct the benzofuran ring. Specifically, the treatment of a phenol (B47542) with an alkynyl sulfoxide in the presence of an activator like triflic anhydride leads to the formation of 3-substituted-2-(ethylthio)benzo[b]furans. For instance, the reaction of phenol with 1-(ethylsulfinyl)hex-1-yne, when activated, yields 3-butyl-2-(ethylthio)benzo[b]furan nih.gov. The yield of this reaction can be enhanced by the addition of a non-nucleophilic base, such as 2,6-di(tert-butyl)pyridine nih.gov. This synthetic strategy is notable for its ability to tolerate a variety of functional groups on the phenol starting material, including methyl, methoxy, bromo, chloro, and methoxycarbonyl groups, allowing for the preparation of a diverse range of functionalized 2-(ethylthio)benzofurans nih.gov.

The proposed mechanism for this ring-closure involves the electrophilic activation of the alkynyl sulfoxide by the activator, followed by nucleophilic attack from the phenol. This is succeeded by a charge-accelerated nih.govnih.gov-sigmatropic rearrangement to form the benzofuran ring nih.gov.

Ring-Opening Reactions

While specific studies on the ring-opening of 2-(ethylthio)benzofuran are not extensively documented, the general reactivity of the benzofuran ring suggests several potential pathways for its cleavage. These transformations are significant as they can provide access to functionalized phenolic derivatives.

Commonly, the cleavage of the C2-O bond in benzofurans can be achieved through several mechanisms kyoto-u.ac.jp:

Oxidative Addition: Transition metals can insert into the C2-O bond, leading to ring-opened products.

Addition followed by β-Elimination: Nucleophilic addition at the C2 position can be followed by a β-elimination of the oxygen atom, resulting in ring opening. For instance, ring-opening silylation of benzofurans has been achieved using silyllithium, which proceeds through silyllithiation and subsequent β-elimination kyoto-u.ac.jp.

1,2-Metalate Migration: The formation of a metalate complex at the 2-position can induce a 1,2-migration, leading to a ring-expanded intermediate that can subsequently be cleaved.

Reduction with Alkali Metals: Reductive cleavage of the C2-O bond can be accomplished using alkali metals like lithium, often in the presence of an electron transfer catalyst, to yield o-hydroxystyrene derivatives after workup kyoto-u.ac.jp.

The presence of the 2-(ethylthio) group would likely influence the feasibility and outcome of these reactions. For instance, the sulfur atom could potentially coordinate with transition metal catalysts, affecting the course of oxidative addition reactions. Furthermore, the electronic properties of the ethylthio group may modulate the susceptibility of the C2 position to nucleophilic attack.

Metalation and Lithiation Strategies at the Benzofuran Nucleus

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heterocyclic compounds. In the context of benzofurans, lithiation is a common strategy to introduce substituents at specific positions of the heterocyclic ring.

The most acidic proton in the unsubstituted benzofuran is at the C2-position hw.ac.uk. However, in 2-(ethylthio)benzofuran, this position is already substituted. Therefore, lithiation is expected to occur at other positions, primarily directed by existing substituents. The ethylthio group at the 2-position can act as a directing metalating group (DMG). While strong DMGs include groups like amides and sulfonamides, thioethers (SR) are generally considered moderate directing groups semanticscholar.orgresearchgate.net.

For 2-(ethylthio)benzofuran, lithiation with a strong base like n-butyllithium or tert-butyllithium would be expected to deprotonate the most acidic C-H bond ortho to the directing group. In this case, the most likely site for lithiation would be the C3-position. The resulting 3-lithio-2-(ethylthio)benzofuran can then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position.

It is worth noting that the choice of the lithium base and reaction conditions can be crucial. For some benzofuran derivatives, the use of lithium amides like lithium diisopropylamide (LDA) is preferred to avoid nucleophilic addition to the ring semanticscholar.orgresearchgate.net. The stability of the resulting organolithium species is also a key consideration.

Chemo- and Regioselective Functionalization of Benzofuran, 2-(ethylthio)-

The functionalization of 2-(ethylthio)benzofuran can be approached by considering the reactivity of both the benzofuran nucleus and the ethylthio substituent. The interplay between these two components allows for chemo- and regioselective transformations.

Electrophilic Aromatic Substitution

The benzofuran ring is generally susceptible to electrophilic aromatic substitution. The C3-position of benzofuran is more nucleophilic than the C2-position hw.ac.uk. The presence of the electron-donating 2-(ethylthio) group is expected to further activate the benzofuran ring towards electrophilic attack and direct incoming electrophiles to the C3-position. This is due to the ability of the sulfur atom's lone pairs to stabilize the cationic intermediate (sigma complex) formed upon electrophilic attack at C3. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be predicted to occur predominantly at the 3-position.

Functionalization via Metalation

As discussed in the previous section, directed lithiation at the C3-position provides a reliable method for the regioselective introduction of a wide array of functional groups. This strategy offers a complementary approach to electrophilic substitution for functionalizing the furan ring of 2-(ethylthio)benzofuran.

Reactions at the Sulfur Atom

The ethylthio group itself can undergo various chemical transformations. The sulfur atom is nucleophilic and can be alkylated to form sulfonium salts. More commonly, the sulfur can be oxidized to the corresponding sulfoxide or sulfone. These oxidations can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation state of the sulfur can have a significant impact on the electronic properties of the benzofuran ring and its subsequent reactivity. For instance, oxidation to the electron-withdrawing sulfone group would deactivate the ring towards electrophilic substitution.

Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the reactions involving 2-(ethylthio)benzofuran is fundamental to controlling the reaction outcomes and designing new synthetic methodologies.

Mechanism of Ring-Closure via Interrupted Pummerer Reaction

The synthesis of 2-(ethylthio)benzofurans from phenols and alkynyl sulfoxides via the interrupted Pummerer reaction is proposed to proceed through the following key steps nih.gov:

Activation of the Sulfoxide: The reaction is initiated by the electrophilic activation of the alkynyl sulfoxide by an activator, such as triflic anhydride.

Nucleophilic Attack: The activated sulfoxide is then attacked by the hydroxyl group of the phenol.

nih.govnih.gov-Sigmatropic Rearrangement: A charge-accelerated nih.govnih.gov-sigmatropic rearrangement occurs, leading to the formation of an intermediate that rapidly cyclizes.

Aromatization: The final step involves aromatization to yield the stable benzofuran ring system.

| Step | Description |

|---|---|

| 1 | Electrophilic activation of the alkynyl sulfoxide. |

| 2 | Nucleophilic attack by the phenol. |

| 3 | Charge-accelerated nih.govnih.gov-sigmatropic rearrangement. |

| 4 | Cyclization and aromatization to form the benzofuran. |

Proposed Mechanism for C3-Lithiation

The directed ortho-lithiation at the C3-position of 2-(ethylthio)benzofuran is believed to proceed via a complex-induced proximity effect. The organolithium reagent is thought to coordinate with the sulfur atom of the ethylthio group. This coordination brings the strong base in close proximity to the C3-proton, facilitating its abstraction over other protons on the molecule. This pre-coordination complex lowers the activation energy for the deprotonation at the adjacent position, leading to high regioselectivity.

| Feature | Description |

|---|---|

| Directing Group | 2-(ethylthio) group |

| Proposed Intermediate | Coordination complex between the organolithium reagent and the sulfur atom. |

| Outcome | Regioselective deprotonation at the C3-position. |

Proposed Mechanism for Electrophilic Substitution at C3

The regioselectivity of electrophilic aromatic substitution at the C3-position of 2-(ethylthio)benzofuran can be explained by examining the stability of the possible cationic intermediates (arenium ions or sigma complexes).

When an electrophile attacks the C3-position, the resulting positive charge can be delocalized onto the oxygen atom of the furan ring and the sulfur atom of the ethylthio group at the C2-position through resonance. This provides significant stabilization to the intermediate. In contrast, attack at other positions, such as those on the benzene (B151609) ring, would not benefit from this direct resonance stabilization from both heteroatoms. The intermediate leading to C3-substitution is therefore lower in energy, and the reaction proceeds preferentially through this pathway.

Advanced Theoretical and Computational Investigations on Benzofuran, 2 Ethylthio

Electronic Structure Analysis via Quantum Chemical Methods

Quantum chemical methods are powerful tools for investigating the electronic structure of molecules, providing insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. cuny.edu To investigate the ground state geometry of "Benzofuran, 2-(ethylthio)-", DFT calculations would be performed. A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311+G(d,p), to accurately model the electronic structure. jetir.org The optimization of the molecular geometry would yield key structural parameters, including bond lengths, bond angles, and dihedral angles, corresponding to the minimum energy conformation of the molecule.

Illustrative Optimized Geometrical Parameters for Benzofuran (B130515), 2-(ethylthio)-

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C(7a)-C(2) | 1.38 |

| C(2)-S(1) | 1.76 | |

| S(1)-C(8) | 1.82 | |

| C(8)-C(9) | 1.53 | |

| O(1)-C(2) | 1.36 | |

| O(1)-C(7a) | 1.39 | |

| Bond Angle (°) | C(7a)-O(1)-C(2) | 106.5 |

| O(1)-C(2)-S(1) | 120.3 | |

| C(2)-S(1)-C(8) | 102.1 | |

| Dihedral Angle (°) | C(3a)-C(7a)-C(2)-S(1) | 179.8 |

| C(2)-S(1)-C(8)-C(9) | 65.2 |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of chemical species. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. jetir.org

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for predicting how "Benzofuran, 2-(ethylthio)-" will behave in various chemical reactions.

Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors for Benzofuran, 2-(ethylthio)-

| Parameter | Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

| Electronegativity (χ) | 3.68 |

| Chemical Hardness (η) | 2.58 |

| Global Electrophilicity Index (ω) | 2.62 |

Note: This data is hypothetical and serves to illustrate the output of FMO analysis.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the intricate details of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transient species like transition states.

By mapping the potential energy surface of a reaction, computational methods can elucidate the step-by-step mechanism of chemical transformations. For "Benzofuran, 2-(ethylthio)-", this could involve studying reactions such as electrophilic aromatic substitution, which is common for benzofuran systems. researchgate.net The process involves locating the transition state structures connecting reactants to products and calculating the activation energies (Ea). A lower activation barrier indicates a faster reaction rate. These calculations can help predict the regioselectivity of reactions, for instance, by comparing the activation barriers for substitution at different positions on the benzofuran ring.

Illustrative Energy Profile for a Hypothetical Electrophilic Substitution on Benzofuran, 2-(ethylthio)-

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | +5.8 |

| Products | -10.5 |

Note: This table represents a simplified, illustrative energy profile for a single reaction pathway.

Chemical reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. cuny.edu Continuum solvation models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to incorporate the effects of a solvent into quantum chemical calculations. In these models, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. By performing calculations with a PCM, it is possible to obtain more realistic energy profiles and activation barriers that better reflect experimental conditions.

Conformational Analysis and Torsional Barriers of the Ethylthio Group

A conformational analysis can be performed by systematically rotating the dihedral angle around the S-C(ethyl) bond and calculating the energy at each step. This process, known as a potential energy surface scan, reveals the low-energy conformations (conformers) and the energy barriers that separate them (torsional barriers). Understanding the conformational preferences is crucial for predicting the molecule's behavior in biological systems or materials science applications.

Illustrative Relative Energies of Conformers for the Ethylthio Group in Benzofuran, 2-(ethylthio)-

| Conformer | Dihedral Angle (C2-S1-C8-C9) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.0 |

| Syn-clinal (Gauche) | ~±60° | 0.8 |

| Syn-periplanar | 0° | 3.5 (Torsional Barrier) |

Note: The data presented is illustrative of a typical torsional profile for an ethylthio substituent.

Molecular Dynamics Simulations for Intermolecular Interactions (e.g., self-assembly, material interfaces)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules. For "Benzofuran, 2-(ethylthio)-", MD simulations can provide a detailed picture of its interactions with other molecules, which is crucial for understanding its behavior in condensed phases and at interfaces.

Self-Assembly:

MD simulations can predict how molecules of "Benzofuran, 2-(ethylthio)-" might self-assemble. By simulating a system containing many of these molecules, it is possible to observe the formation of aggregates and understand the forces driving this process. The simulations can reveal the preferred orientations and distances between molecules in these assemblies. Key intermolecular interactions that would be investigated include:

π-π stacking: The aromatic benzofuran rings can stack on top of each other, driven by favorable electrostatic and van der Waals interactions.

Sulfur-containing interactions: The ethylthio group can participate in various non-covalent interactions, including sulfur-π and sulfur-sulfur interactions, which can influence the packing of the molecules.

Hydrophobic interactions: The ethyl groups are hydrophobic and will tend to associate with each other to minimize contact with polar environments.

The results of such simulations can be used to predict the morphology of materials based on "Benzofuran, 2-(ethylthio)-", which is important for applications in organic electronics and materials science.

Material Interfaces:

MD simulations can also be used to model the behavior of "Benzofuran, 2-(ethylthio)-" at the interface with other materials, such as a solid surface or a liquid. This is relevant for understanding adhesion, lubrication, and the performance of organic electronic devices. For example, a simulation could model a layer of "Benzofuran, 2-(ethylthio)-" on a graphene or silicon surface. The simulation would show how the molecules arrange themselves on the surface and the nature of the interactions between the molecule and the substrate. This information is critical for designing and optimizing devices that utilize this compound.

Table 1: Illustrative Intermolecular Interaction Energies for a "Benzofuran, 2-(ethylthio)-" Dimer from a Hypothetical MD Simulation

| Interaction Type | Distance (Å) | Energy (kcal/mol) |

|---|---|---|

| π-π Stacking (Parallel Displaced) | 3.5 | -2.5 |

| Sulfur-π Interaction | 4.0 | -1.8 |

Predictive Modeling for Reactivity and Selectivity in Derivatization

Predictive modeling, often employing quantum mechanical methods like Density Functional Theory (DFT), is a valuable tool for understanding the chemical reactivity of "Benzofuran, 2-(ethylthio)-" and predicting the outcomes of its derivatization reactions.

Reactivity:

DFT calculations can be used to determine the electron distribution within the "Benzofuran, 2-(ethylthio)-" molecule. This allows for the identification of sites that are most susceptible to electrophilic or nucleophilic attack. Key parameters that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO indicates regions that are likely to donate electrons (nucleophilic sites), while the LUMO indicates regions that are likely to accept electrons (electrophilic sites).

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (nucleophilic), while blue regions indicate areas of low electron density (electrophilic).

Fukui Functions: These functions provide a more quantitative measure of the local reactivity of different atoms within the molecule.

By analyzing these parameters, chemists can predict which parts of the "Benzofuran, 2-(ethylthio)-" molecule are most likely to react in a given chemical transformation.

Selectivity in Derivatization:

When a molecule has multiple reactive sites, predicting the selectivity of a reaction (i.e., which site will react preferentially) is a significant challenge. Computational modeling can be used to address this by calculating the activation energies for the reaction at each possible site. The reaction pathway with the lowest activation energy is the one that is most likely to occur.

For "Benzofuran, 2-(ethylthio)-", this approach can be used to predict the regioselectivity of various derivatization reactions, such as electrophilic aromatic substitution, lithiation-substitution, and cross-coupling reactions. This predictive capability is extremely valuable for designing synthetic routes to new and useful derivatives of this compound.

Table 2: Hypothetical Calculated Fukui Indices for Selected Atoms in "Benzofuran, 2-(ethylthio)-"

| Atom | f+ (for nucleophilic attack) | f- (for electrophilic attack) |

|---|---|---|

| C3 | 0.15 | 0.08 |

| C4 | 0.05 | 0.12 |

| C5 | 0.08 | 0.10 |

| C6 | 0.06 | 0.11 |

Spectroscopic Property Predictions (e.g., vibrational modes, electronic transitions)

Computational methods can accurately predict various spectroscopic properties of "Benzofuran, 2-(ethylthio)-", which can aid in its experimental characterization.

Vibrational Modes:

DFT calculations can be used to predict the vibrational frequencies of "Benzofuran, 2-(ethylthio)-". These calculated frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculations also provide information about the nature of each vibrational mode, i.e., which atoms are moving and in what way (e.g., stretching, bending, or twisting). This information is invaluable for assigning the peaks in an experimental spectrum to specific molecular motions. The predicted spectrum can be compared with the experimental spectrum to confirm the structure of the molecule.

Table 3: Illustrative Predicted Vibrational Frequencies and Assignments for "Benzofuran, 2-(ethylthio)-"

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3050 | Medium | Aromatic C-H stretch |

| 2950 | Strong | Aliphatic C-H stretch |

| 1600 | Strong | C=C aromatic ring stretch |

| 1250 | Strong | C-O-C stretch |

Electronic Transitions:

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectrum (UV-Vis spectrum) of a molecule. TD-DFT calculations can determine the wavelengths at which a molecule will absorb light and the intensity of these absorptions. The calculations also provide information about the nature of the electronic transitions, i.e., which orbitals are involved in the excitation process. This information can be used to understand the electronic structure of "Benzofuran, 2-(ethylthio)-" and to interpret its photophysical properties.

Table 4: Hypothetical Predicted Electronic Transitions for "Benzofuran, 2-(ethylthio)-"

| Wavelength (nm) | Oscillator Strength | Major Orbital Contribution |

|---|---|---|

| 290 | 0.45 | HOMO -> LUMO |

| 265 | 0.20 | HOMO-1 -> LUMO |

Sophisticated Analytical Methodologies for the Characterization and Quantification of Benzofuran, 2 Ethylthio

Advanced Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the separation of Benzofuran (B130515), 2-(ethylthio)- from complex matrices, as well as for its purification and the assessment of its purity. High-performance liquid chromatography and gas chromatography are the principal methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like Benzofuran, 2-(ethylthio)-. The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate resolution, sensitivity, and analysis time.

A reversed-phase HPLC method is typically suitable for a compound with the polarity of Benzofuran, 2-(ethylthio)-. A C18 stationary phase is a common choice, offering a good balance of hydrophobicity for the retention of the analyte. The mobile phase composition, flow rate, and column temperature are critical parameters that must be optimized. A gradient elution is often preferred to ensure the efficient elution of the target compound while also separating it from potential impurities with a wide range of polarities.

Table 1: Illustrative HPLC Method Parameters for the Analysis of Benzofuran, 2-(ethylthio)-

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50% B to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical optimized HPLC method for Benzofuran, 2-(ethylthio)-, based on common practices for the analysis of similar benzofuran derivatives.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Analysis

For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for purity assessment and the detection of trace-level impurities. Benzofuran, 2-(ethylthio)-, with an expected moderate volatility, is amenable to GC-MS analysis. The high separation efficiency of the gas chromatograph combined with the sensitive and selective detection of the mass spectrometer allows for the identification and quantification of even minor components in a sample.

The choice of the capillary column is crucial for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% phenyl-polysiloxane stationary phase, is generally effective for the analysis of aromatic and sulfur-containing compounds. The temperature program of the GC oven is optimized to ensure the separation of closely eluting impurities. Electron ionization (EI) is a common ionization technique that provides reproducible fragmentation patterns for library matching and structural elucidation.

Table 2: Representative GC-MS Parameters for the Analysis of Benzofuran, 2-(ethylthio)-

| Parameter | Condition |

| Column | 5% Phenyl-Polysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Range | 40-400 m/z |

| Transfer Line Temp | 280 °C |

This table outlines a typical GC-MS method that could be applied for the purity assessment and trace analysis of Benzofuran, 2-(ethylthio)-.

Hyphenated Spectroscopic Techniques for Structural Elucidation

For the unambiguous confirmation of the chemical structure of Benzofuran, 2-(ethylthio)-, hyphenated spectroscopic techniques are essential. These methods provide detailed information about the molecular weight, elemental composition, and the connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the parent molecule and its fragments. This is a critical step in confirming the identity of a newly synthesized compound or an unknown impurity.

In the analysis of Benzofuran, 2-(ethylthio)-, HRMS can be coupled with either GC or LC. Upon ionization, the exact mass of the molecular ion can be measured and compared to the theoretical mass calculated from its chemical formula (C₁₀H₁₀OS). The fragmentation pattern observed in the tandem mass spectrometry (MS/MS) mode provides valuable information about the structure of the molecule. For Benzofuran, 2-(ethylthio)-, characteristic fragmentation would likely involve the loss of the ethyl group or cleavage of the thioether bond.

Table 3: Predicted HRMS Fragmentation of Benzofuran, 2-(ethylthio)-

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 178.0452 [M]⁺ | 149.0320 | C₂H₅ |

| 178.0452 [M]⁺ | 133.0160 | C₂H₅S |

| 178.0452 [M]⁺ | 121.0340 | C₃H₅S |

This table presents plausible high-resolution mass spectrometry fragmentation pathways for Benzofuran, 2-(ethylthio)-, based on the fragmentation patterns of similar benzofuran derivatives.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides detailed information about the chemical environment of each nucleus and their connectivity.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzofuran, 2-(ethylthio)-

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzofuran Ring | ||

| H-3 | ~6.8 | ~105 |

| H-4 | ~7.5 | ~124 |

| H-5 | ~7.2 | ~122 |

| H-6 | ~7.3 | ~123 |

| H-7 | ~7.6 | ~111 |

| C-2 | - | ~158 |

| C-3a | - | ~129 |

| C-7a | - | ~155 |

| Ethylthio Group | ||

| -S-CH₂- | ~3.0 (quartet) | ~28 |

| -CH₃ | ~1.4 (triplet) | ~15 |

This table provides estimated NMR chemical shifts for Benzofuran, 2-(ethylthio)-, based on the known spectral data of benzofuran and related thioethers. The exact values may vary depending on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Although the specific crystal structure of Benzofuran, 2-(ethylthio)- has not been reported in the reviewed literature, analysis of closely related substituted benzofurans demonstrates the utility of this technique. For instance, the crystal structures of 2-ethyl-3-(4-fluorophenylsulfonyl)-5,7-dimethyl-1-benzofuran and 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran have been elucidated.

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For a related compound, 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran, the analysis revealed a triclinic crystal system. The benzofuran unit in this molecule was found to be essentially planar. Such studies also reveal important details about intermolecular forces, like C—H⋯π interactions and π–π stacking, which govern the packing of molecules in the crystal lattice.

Illustrative Crystal Data for a Related Benzofuran Derivative

| Parameter | Value (for C18H17FO2S) |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.1523 (2) |

| b (Å) | 9.5503 (2) |

| c (Å) | 10.3099 (2) |

| α (°) | 65.666 (1) |

| β (°) | 81.636 (1) |

| γ (°) | 70.782 (1) |

| Volume (ų) | 769.35 (3) |

Data derived from the analysis of 2-ethyl-3-(4-fluorophenylsulfinyl)-5,7-dimethyl-1-benzofuran.

Electrochemical Methods for Redox Behavior and Electron Transfer Characteristics

Electrochemical methods are employed to investigate the redox properties of a molecule, providing insights into its electron transfer capabilities, reaction mechanisms, and potential for involvement in oxidation-reduction reactions. Techniques like cyclic voltammetry (CV) are particularly valuable.

Quantitative Analytical Strategies

Quantitative analysis is essential for determining the concentration of a specific compound in a sample. This typically involves chromatographic techniques, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

Development of Calibration Curves and Limit of Detection/Quantification Methodologies

For the quantitative analysis of Benzofuran, 2-(ethylthio)-, a validated HPLC method would be the standard approach. A calibration curve is constructed by preparing a series of standard solutions of the pure compound at known concentrations and measuring their instrumental response (e.g., peak area). The response is then plotted against concentration, and a linear regression is applied to the data points.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. These values are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Hypothetical Calibration Data for HPLC Analysis

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 0.5 | 15,200 |

| 1.0 | 30,500 |

| 2.5 | 75,800 |

| 5.0 | 151,000 |

| 10.0 | 302,500 |

This table represents typical data used to generate a calibration curve for quantitative analysis.

Robustness and Validation Protocols for Analytical Methods

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. Validation protocols for a quantitative method for Benzofuran, 2-(ethylthio)- would assess several key parameters according to guidelines from bodies like the International Council for Harmonisation (ICH).

Key Validation Parameters:

Accuracy: The closeness of the test results to the true value. It is often assessed by spike-recovery experiments.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature).

Sample Preparation and Matrix Effects in Complex Mixture Analysis

When analyzing Benzofuran, 2-(ethylthio)- in complex samples such as biological fluids or environmental matrices, sample preparation is a crucial step to remove interfering substances and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. The choice of method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Matrix effects are a significant challenge in analyses involving complex samples, particularly with sensitive detection techniques like mass spectrometry (MS). These effects occur when co-eluting substances from the sample matrix interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. This can adversely affect the accuracy, precision, and sensitivity of the analysis.

To mitigate matrix effects, several strategies can be employed:

Effective Sample Cleanup: Rigorous sample preparation to remove interfering components.

Chromatographic Separation: Optimizing the HPLC method to separate the analyte from matrix components.

Use of an Internal Standard: A structurally similar compound added to the sample at a known concentration to correct for variations in signal response.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.

The analysis of sulfur-containing compounds in complex hydrocarbon matrices, for instance, often requires specialized chromatographic techniques like comprehensive two-dimensional gas chromatography (GC×GC) with a sulfur-selective detector to achieve the necessary sensitivity and selectivity.

Applications and Emerging Roles of Benzofuran, 2 Ethylthio in Non Clinical Fields

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of the ethylthio group in Benzofuran (B130515), 2-(ethylthio)- renders it a versatile intermediate for the construction of more complex molecular architectures. This functionality can be manipulated or can influence the reactivity of the benzofuran ring system, allowing for the synthesis of diverse and intricate molecules.

The benzofuran nucleus is a common motif in a plethora of biologically active compounds and functional materials. nih.govBenzofuran, 2-(ethylthio)- serves as a valuable starting material for the elaboration of this core structure into more complex heterocyclic systems. The ethylthio group can act as a handle for further chemical transformations, including oxidation to the corresponding sulfoxide (B87167) or sulfone, which in turn can be used as leaving groups in nucleophilic substitution reactions. This allows for the introduction of a wide range of substituents at the 2-position of the benzofuran ring.

Furthermore, the C-S bond in the ethylthio group can be cleaved under specific reductive or oxidative conditions, providing a pathway to other functional groups. The presence of the sulfur atom can also direct metallation at the adjacent 3-position of the benzofuran ring, enabling the introduction of additional functional groups at this site. This regioselective functionalization is a powerful tool in the synthesis of polysubstituted benzofurans, which are often challenging to prepare by other means.

The synthesis of various substituted benzofurans often involves multi-step sequences. nih.gov While direct synthesis of Benzofuran, 2-(ethylthio)- is not extensively documented in readily available literature, analogous compounds such as 2-ethyl-5-methyl-3-(methylthio)benzofuran have been synthesized, suggesting the feasibility of preparing 2-alkylthio derivatives. koreascience.kr The general synthetic strategies towards 2-substituted benzofurans can be adapted for the synthesis of Benzofuran, 2-(ethylthio)- , making it an accessible intermediate for synthetic chemists. benthamscience.comnih.gov

Many natural products contain the benzofuran scaffold, and the synthesis of their analogues is a crucial aspect of medicinal chemistry and drug discovery for understanding structure-activity relationships. acs.orgBenzofuran, 2-(ethylthio)- can be envisioned as a key building block in the synthesis of analogues of such natural products. The ethylthio group can be used to mimic or replace other substituents found in natural products, or it can serve as a synthetic handle to introduce other functionalities.

For instance, the ethylthio group could be a precursor to a vinyl or an ethyl group through desulfurization reactions. This allows for the construction of natural product analogues that possess alkyl or alkenyl substituents at the 2-position of the benzofuran core. The ability to modify the ethylthio group provides a route to a library of diverse analogues from a single, readily accessible intermediate. The synthesis of complex molecules often relies on the availability of versatile building blocks, and Benzofuran, 2-(ethylthio)- has the potential to be a valuable addition to the synthetic chemist's toolbox for the construction of novel and intricate molecular structures.

Materials Science Applications

The unique electronic and photophysical properties of the benzofuran ring system have led to its exploration in the field of materials science. alfa-chemistry.com The incorporation of a sulfur-containing substituent, such as the ethylthio group in Benzofuran, 2-(ethylthio)- , can further modulate these properties, opening up new avenues for the development of advanced organic materials.

Benzofuran derivatives have shown promise as components in organic electronic devices due to their stability, rigidity, and tunable light-emitting properties. alfa-chemistry.com The introduction of a sulfur atom, as in Benzofuran, 2-(ethylthio)- , can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule, which are critical parameters for charge injection and transport in OLEDs and OPVs. Sulfur-containing heterocycles are known to be effective building blocks for organic electronic materials. rsc.org

While specific studies on Benzofuran, 2-(ethylthio)- in OLEDs and OPVs are not prevalent, the broader class of sulfur-containing benzofuran derivatives has been investigated. For example, benzothieno[3,2-b]benzofuran, a sulfur-containing analogue, has been utilized in organic electronics. nih.govmdpi.com It is plausible that Benzofuran, 2-(ethylthio)- could be incorporated as a building block in larger conjugated systems for these applications. The ethylthio group could enhance solubility and processability of the resulting materials, which are important considerations for device fabrication.

Table 1: Potential Impact of 2-(ethylthio) Substitution on Benzofuran Properties for OLEDs and OPVs

| Property | Effect of 2-(ethylthio) Group | Potential Advantage in OLEDs/OPVs |

| HOMO/LUMO Energy Levels | Modulation of electronic properties | Tuning of charge injection barriers and open-circuit voltage |

| Solubility | Increased solubility in organic solvents | Improved processability for solution-based fabrication |

| Intermolecular Interactions | Potential for S-S or S-π interactions | Influence on thin-film morphology and charge transport |

| Photophysical Properties | Alteration of absorption and emission spectra | Tuning of color and light-harvesting capabilities |

Functional polymers containing benzofuran units in their backbone or as pendant groups are of interest for a variety of applications, including sensors, organic thin-film transistors, and as components in advanced composites. researchgate.netresearchgate.netBenzofuran, 2-(ethylthio)- can be functionalized to create monomers suitable for polymerization. For example, the benzofuran ring can be halogenated, which would allow for its incorporation into polymer chains via cross-coupling reactions.

Supramolecular chemistry involves the study of non-covalent interactions between molecules, leading to the formation of well-ordered, functional structures. The benzofuran scaffold can participate in various non-covalent interactions, including π-π stacking and hydrogen bonding. The introduction of an ethylthio group in Benzofuran, 2-(ethylthio)- adds another dimension to its potential for supramolecular assembly.

The sulfur atom in the ethylthio group can engage in specific non-covalent interactions, such as S-S and S-π interactions. These interactions, although weaker than covalent bonds, can play a significant role in directing the self-assembly of molecules into well-defined architectures in the solid state or in solution. This could lead to the formation of liquid crystals, gels, or other ordered materials with interesting optical or electronic properties. While the self-assembly of Benzofuran, 2-(ethylthio)- itself has not been extensively studied, the principles of supramolecular chemistry suggest that it could be a valuable building block for the design of new self-assembling systems.

Catalysis and Ligand Design

The utility of sulfur-containing organic molecules as ligands for transition metals is a well-established principle in catalysis. The sulfur atom in "Benzofuran, 2-(ethylthio)-" possesses lone pairs of electrons that could allow it to coordinate with transition metal centers, suggesting its potential as a ligand in catalysis.

Role as a Ligand in Transition Metal Catalysis for Specific Transformations

Direct studies on "Benzofuran, 2-(ethylthio)-" as a ligand in transition metal catalysis are not extensively documented in publicly available literature. However, the broader family of benzofuran derivatives has been successfully employed in various catalytic systems. Transition metals such as palladium, copper, and ruthenium are frequently used to synthesize and functionalize the benzofuran scaffold nih.govunicatt.ithw.ac.uk. For instance, palladium-catalyzed reactions are widely used for the creation of 2-substituted benzofurans unicatt.it. The presence of the ethylthio group at the 2-position could modulate the electronic properties of the benzofuran ring system, potentially influencing the catalytic activity of a metal center to which it is coordinated. The sulfur atom could act as a soft donor, showing affinity for soft metal ions like palladium(II), gold(I), and copper(I), which are common catalysts in organic synthesis.

Precursor for Organocatalysts and Photocatalysts

The benzofuran core is a versatile scaffold in the design of organic molecules with specific functions. While there is no direct evidence of "Benzofuran, 2-(ethylthio)-" being used as a precursor for organocatalysts, its structure contains elements that could be chemically modified to create catalytically active molecules. For example, the benzofuran ring could be functionalized to introduce acidic or basic sites, or chiral centers, which are key features of many organocatalysts dntb.gov.ua.

In the realm of photocatalysis, the extended π-system of the benzofuran ring suggests it could be a component of a photosensitizer. Upon absorption of light, the molecule could be excited to a higher energy state and then participate in energy or electron transfer processes, which are fundamental to photocatalysis. However, specific studies on the photocatalytic applications of "Benzofuran, 2-(ethylthio)-" are currently lacking.

Agrochemical Research and Environmental Applications (Mechanistic, Non-Toxicological)

Benzofuran derivatives have been investigated for their potential applications in agriculture, primarily due to their biological activities.

Role in Pesticide Synthesis (as a precursor, not the active ingredient or its effects)

The benzofuran nucleus is a structural motif found in some compounds with pesticidal properties researchgate.net. For instance, certain benzofuran-2-acetic esters have been explored as potential natural-like herbicides nih.gov. While there is no specific information on "Benzofuran, 2-(ethylthio)-" as a direct precursor in commercially available pesticides, its chemical structure could serve as a starting point for the synthesis of more complex molecules with desired agrochemical properties. The ethylthio group could be a site for further chemical transformations to build up the final active ingredient.

Environmental Fate and Degradation Studies (e.g., photodegradation mechanisms, without toxicity profiles)

Studies on the environmental fate of "Benzofuran, 2-(ethylthio)-" are not specifically reported. However, research on the biodegradation of the parent compound, benzofuran, indicates that it can be aerobically biodegraded by microorganisms, and this process can be enhanced by the presence of other primary substrates dtu.dkosti.gov. As an organosulfur compound, the environmental fate of "Benzofuran, 2-(ethylthio)-" would also be influenced by the transformation of the ethylthio group. Organosulfur compounds in the environment can undergo various microbial and chemical transformations mdpi.com.

Photodegradation is another potential pathway for the breakdown of this compound in the environment. The benzofuran ring system can absorb UV light, which could lead to photochemical reactions and degradation. The specific mechanisms would depend on the environmental conditions, such as the presence of photosensitizers and reactive oxygen species.

Chemical Sensor and Probe Development

The fluorescent properties of the benzofuran scaffold have made it an attractive component in the design of chemical sensors and probes chemisgroup.us. The extended π-conjugation of the benzofuran ring can give rise to fluorescence, and the binding of an analyte to a receptor unit attached to the benzofuran can modulate this fluorescence, leading to a detectable signal.

While there are no reports of "Benzofuran, 2-(ethylthio)-" itself being used as a chemical sensor, its derivatives could potentially be developed for this purpose. The ethylthio group could be modified to act as a recognition site for specific analytes. For example, the sulfur atom could potentially bind to heavy metal ions. The development of benzofuran-based fluorescent chemosensors for various metal ions has been an active area of research chemisgroup.us. These sensors often rely on the interaction of the analyte with specific functional groups on the benzofuran derivative, leading to changes in their photophysical properties.

Design Principles for Chemosensors Incorporating Benzofuran, 2-(ethylthio)-

No information is available in the scientific literature regarding the specific design principles for chemosensors that incorporate Benzofuran, 2-(ethylthio)-.

Mechanistic Basis of Sensing Interactions (e.g., fluorescence quenching, colorimetric changes)

There is no published research detailing the mechanistic basis of sensing interactions for chemosensors based on Benzofuran, 2-(ethylthio)-. Consequently, no data on mechanisms such as fluorescence quenching or colorimetric changes involving this specific compound can be provided.

Structure Activity and Structure Property Relationships of Benzofuran, 2 Ethylthio

Influence of the Benzofuran (B130515) Scaffold on Molecular Properties

Aromaticity and Electronic Delocalization Effects

The benzofuran ring system is aromatic, a property derived from the fusion of the benzene (B151609) and furan (B31954) rings. acs.orgdrugbank.com The electronic structure features a delocalized π-system extending over both rings. This delocalization involves the six π-electrons from the benzene ring and the π-electrons from the furan portion, including one of the lone pairs from the oxygen atom. pharmaguideline.com

Steric and Electronic Parameters of Substituents at Different Positions

The introduction of substituents at various positions on the benzofuran core significantly alters its molecular properties and reactivity. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these substituents modulate the electron density distribution within the aromatic system and can either activate or deactivate the ring towards certain reactions. rsc.orglibretexts.org

Structure-activity relationship (SAR) studies on various benzofuran derivatives have elucidated the importance of the substitution pattern:

C-2 Position: Substitution at the C-2 position is frequently noted as being crucial for the biological activity of benzofuran derivatives. mdpi.com The C-2 proton is the most acidic on the scaffold, making this position a common site for functionalization. hw.ac.uk

C-3 Position: The C-3 position is more nucleophilic than the equivalent position in benzothiophene, influencing its reactivity in electrophilic substitution reactions. hw.ac.uk Functional groups at this position also play a significant role in determining the selectivity of biological interactions. rsc.org

The following table summarizes the general influence of substituent types at different positions on the benzofuran scaffold based on published research findings.

| Position | Substituent Type | General Effect on Properties and Reactivity |

| C-2 | Electron-withdrawing (e.g., ester) | Often crucial for cytotoxic and other biological activities. mdpi.com |

| Alkyl | Increases nucleophilicity of the ring system. libretexts.org | |

| C-3 | Various functional groups | Plays a key role in antibacterial selectivity. rsc.org Position is relatively nucleophilic. hw.ac.uk |

| C-5 | Halogen (e.g., Bromo) | Can enhance antibacterial activity. nih.gov |

| C-6 | Electron-donating (e.g., Hydroxyl, Methoxy) | Can significantly enhance antibacterial and inhibitory potency. rsc.orgrsc.org |

Impact of the 2-(ethylthio)- Moiety on Reactivity and Selectivity

The ethylthio group, -S-CH₂CH₃, at the C-2 position is a defining feature of Benzofuran, 2-(ethylthio)-. The sulfur atom, with its unique electronic properties, profoundly influences the chemical behavior of the entire molecule.

Inductive and Resonance Effects of the Sulfur Atom on the Benzofuran Core

The thioether substituent exerts dual electronic effects on the benzofuran ring:

Inductive Effect: Sulfur is more electronegative than carbon, leading to an electron-withdrawing inductive effect (-I). This effect decreases the electron density in the sigma-bond framework of the ring, which tends to deactivate the ring towards electrophilic attack. libretexts.org

Resonance Effect: The sulfur atom possesses lone pairs of electrons in its valence shell. These electrons can be delocalized into the aromatic π-system through p-π conjugation, resulting in an electron-donating resonance effect (+R). libretexts.org This effect increases the electron density at the ortho and para positions relative to the point of attachment.

Role of the Thioether in Directing Group Chemistry and Transition State Stabilization

The electronic effects of the thioether group also govern its role as a directing group in chemical reactions. In electrophilic aromatic substitution, the resonance donation of electrons from the sulfur atom preferentially stabilizes the carbocation intermediates (arenium ions) formed when the electrophile attacks positions ortho or para to the substituent. This makes the thioether group an ortho, para-director. masterorganicchemistry.com

Furthermore, the sulfur atom in a thioether can act as a weak-coordinating directing group in transition metal-catalyzed reactions, such as palladium-catalyzed C-H functionalization. nih.govresearchgate.net The ability of the sulfur atom to coordinate with the metal center can facilitate the activation of specific C-H bonds, providing a powerful tool for regioselective synthesis. researchgate.net This coordination can stabilize the transition state of the reaction, thereby lowering the activation energy and increasing reaction efficiency.

Correlation between Molecular Structure and Spectroscopic Signatures (Theoretical and Analytical Perspective)

The specific arrangement of atoms and functional groups in Benzofuran, 2-(ethylthio)- gives rise to a unique set of spectroscopic signatures that are used for its identification and characterization. Theoretical predictions and analysis of empirical data from similar structures allow for a detailed interpretation of its expected spectra.

Key expected spectroscopic features include:

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic protons on the benzofuran ring, typically in the range of δ 7.0-7.8 ppm. mdpi.com The ethyl group would produce a characteristic quartet for the methylene (B1212753) (-CH₂-) protons (due to coupling with the methyl protons) and a triplet for the terminal methyl (-CH₃) protons (due to coupling with the methylene protons). mdpi.com